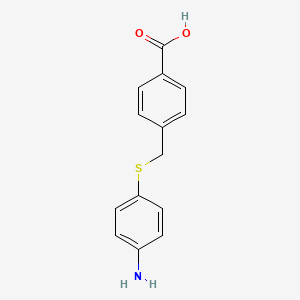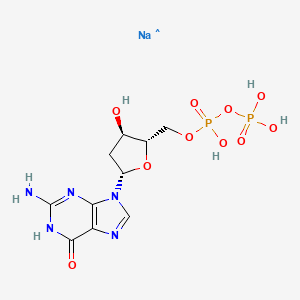
4-Methyl-alpha-ethylaminopentiophenone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-alpha-ethylaminopentiophenone is a synthetic compound belonging to the cathinone class of chemicals. It is structurally related to other synthetic cathinones, which are often referred to as “designer drugs.” This compound is known for its stimulant effects and has been found in various products marketed as legal highs . Its chemical formula is C14H21NO, and it has a molar mass of 219.33 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-alpha-ethylaminopentiophenone typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylpropiophenone and ethylamine.
Reaction: The 4-methylpropiophenone undergoes a reductive amination reaction with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Purification: The product is then purified using standard techniques such as recrystallization or chromatography to obtain the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Optimization: Reaction conditions such as temperature, pressure, and pH are optimized for maximum yield.
化学反应分析
Types of Reactions
4-Methyl-alpha-ethylaminopentiophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into secondary amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens or nitrating agents can be used for substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields secondary amines or alcohols.
Substitution: Results in halogenated or nitrated derivatives.
科学研究应用
4-Methyl-alpha-ethylaminopentiophenone has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the identification of synthetic cathinones.
Biology: Studied for its effects on neurotransmitter systems and potential neurotoxicity.
Medicine: Investigated for its stimulant properties and potential therapeutic uses.
Industry: Utilized in the development of new synthetic routes and chemical processes.
作用机制
The mechanism of action of 4-Methyl-alpha-ethylaminopentiophenone involves:
Neurotransmitter Release: It increases the release of neurotransmitters such as dopamine, norepinephrine, and serotonin.
Reuptake Inhibition: It inhibits the reuptake of these neurotransmitters, leading to increased concentrations in the synaptic cleft.
Molecular Targets: The primary targets are the dopamine and norepinephrine transporters.
相似化合物的比较
4-Methyl-alpha-ethylaminopentiophenone is similar to other synthetic cathinones but has unique properties:
4-Methylpentedrone: Similar structure but with a methyl group instead of an ethyl group.
Methcathinone: Lacks the 4-methyl substitution.
Mephedrone: Contains a 4-methyl group but differs in the side chain structure.
These comparisons highlight the unique structural features and pharmacological effects of this compound.
属性
CAS 编号 |
746540-82-9 |
|---|---|
分子式 |
C14H21NO |
分子量 |
219.32 g/mol |
IUPAC 名称 |
2-(ethylamino)-1-(4-methylphenyl)pentan-1-one |
InChI |
InChI=1S/C14H21NO/c1-4-6-13(15-5-2)14(16)12-9-7-11(3)8-10-12/h7-10,13,15H,4-6H2,1-3H3 |
InChI 键 |
IKIANZXWCBSIGA-UHFFFAOYSA-N |
规范 SMILES |
CCCC(C(=O)C1=CC=C(C=C1)C)NCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-oxa-2-thia-4,11,18-triazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),3(8),4,6,10,12,14,16-octaene](/img/structure/B12810673.png)
![2-butyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12810674.png)
![2,5-Dimethyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one](/img/structure/B12810685.png)







![(1E)-4-Methyl-N-{4-methyl-2-[2-(morpholin-4-yl)ethyl]-2-(naphthalen-1-yl)pentyl}-2-[2-(morpholin-4-yl)ethyl]-2-(naphthalen-1-yl)pentan-1-imine](/img/structure/B12810718.png)

![2-[[6-[Benzyl(methyl)amino]-9-propan-2-ylpurin-2-yl]amino]butan-1-ol](/img/structure/B12810737.png)

